N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}thiophene-2-carboxamide is a complex organic compound that features a benzimidazole core linked to a thiophene ring via a phenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Phenyl Group: The benzimidazole core is then reacted with a phenyl halide in the presence of a base to form the phenyl-substituted benzimidazole.
Formation of the Thiophene Ring: The phenyl-substituted benzimidazole is then coupled with a thiophene carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Thiophene Derivatives: Compounds like suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Uniqueness
N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}thiophene-2-carboxamide is unique due to its combination of a benzimidazole core and a thiophene ring, which imparts a distinct set of chemical and biological properties
Properties
Molecular Formula |
C25H17N3O2S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H17N3O2S/c29-23(16-5-2-1-3-6-16)18-10-13-20-21(15-18)28-24(27-20)17-8-11-19(12-9-17)26-25(30)22-7-4-14-31-22/h1-15H,(H,26,30)(H,27,28) |
InChI Key |
PUYCKQKEKMFUMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.